

The Function of SEL120-34A: A Technical Guide

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Compound of Interest		
Compound Name:	SEL120-34A	
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Abstract

SEL120-34A is a potent and selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. By targeting the CDK8/19 kinase activity, **SEL120-34A** modulates the phosphorylation of key downstream signaling molecules, particularly STAT1 and STAT5, leading to the inhibition of oncogenic transcriptional programs. This mechanism of action has demonstrated significant therapeutic potential, especially in hematological malignancies such as Acute Myeloid Leukemia (AML). This technical guide provides an in-depth overview of the function of **SEL120-34A**, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and data.

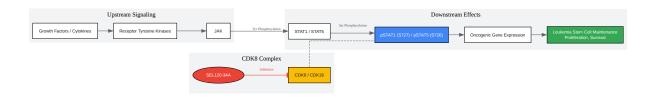
Core Mechanism of Action: Inhibition of CDK8/19 Kinase Activity

SEL120-34A functions as a type I kinase inhibitor, binding to the ATP pocket of CDK8 and CDK19.[1][2] This competitive inhibition prevents the transfer of phosphate from ATP to substrate proteins, thereby blocking their phosphorylation and subsequent activation. The primary downstream targets of CDK8/19 that are affected by **SEL120-34A** are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2][3][4][5] Inhibition of this phosphorylation event is a key element of **SEL120-34A**'s anti-cancer activity.[1][2][4]

Signaling Pathway



The signaling pathway affected by **SEL120-34A** is depicted below. In cancer cells, particularly AML, constitutively active signaling pathways lead to the activation of CDK8. CDK8, as part of the Mediator complex, then phosphorylates STAT1 and STAT5. This phosphorylation is crucial for their transcriptional activity, promoting the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemia stem cell phenotype.[1][6] **SEL120-34A** directly inhibits CDK8, leading to a reduction in STAT1 and STAT5 phosphorylation and the subsequent downregulation of their target genes.



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Caption: **SEL120-34A** inhibits CDK8/19, blocking STAT1/5 phosphorylation.

Quantitative Data

The potency and selectivity of **SEL120-34A** have been characterized through various in vitro assays.

Kinase Inhibition

The inhibitory activity of **SEL120-34A** against a panel of cyclin-dependent kinases is summarized below. The data highlights the high potency and selectivity for CDK8 and CDK19.



Kinase Target	IC50 (nM)	
CDK8/CycC	4.4[7]	
CDK19/CycC	10.4[7]	
CDK9/CycT	1070[1][7]	
CDK1	No significant inhibition[1][7]	
CDK2	No significant inhibition[1][7]	
CDK4	No significant inhibition[1][7]	
CDK5	No significant inhibition[1][7]	
CDK6	No significant inhibition[1][7]	
CDK7	No significant inhibition[1][7]	

Anti-proliferative Activity

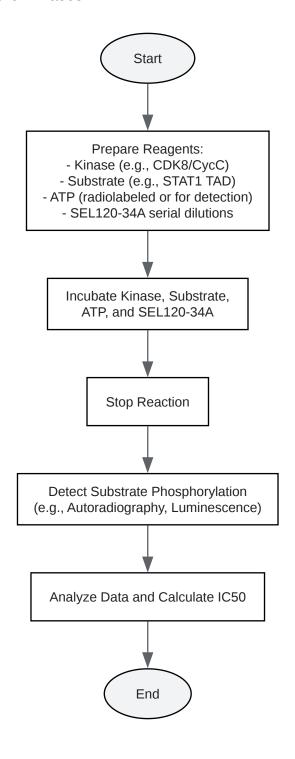
SEL120-34A has demonstrated potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematological origin.

Cell Line	Cancer Type	GI50
KG-1	Acute Myeloid Leukemia	<1 µM[1]
SKNO-1	Acute Myeloid Leukemia	<1 µM[1]
HL-60	Acute Myeloid Leukemia	<1 µM[1]
MOLM-16	Acute Myeloid Leukemia	<1 µM[1]
OciAML-2	Acute Myeloid Leukemia	<1 µM[1]
MV-4-11	Acute Myeloid Leukemia	<1 µM[1]
MOLM-6	Acute Myeloid Leukemia	<1 µM[1]
OciAML-3	Acute Myeloid Leukemia	<1 µM[1]



Experimental ProtocolsIn Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC50 values of **SEL120-34A** against CDK8/CycC and other kinases.



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Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

Reagent Preparation:

- Recombinant CDK8/CycC and other kinases are purified.
- A suitable substrate, such as a peptide derived from the STAT1 transactivation domain, is prepared.
- \circ ATP, often radiolabeled ([y- 32 P]ATP), is used to enable detection of phosphorylation.
- SEL120-34A is serially diluted to a range of concentrations.

Kinase Reaction:

- The kinase, substrate, and SEL120-34A are incubated together in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- The reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

Detection:

- The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
- The phosphorylated substrate is separated from the reaction mixture (e.g., via filter binding or gel electrophoresis).
- The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., autoradiography for radiolabeled ATP or luminescence-based assays).

Data Analysis:



- The percentage of kinase inhibition at each concentration of SEL120-34A is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol describes the determination of the anti-proliferative effects of **SEL120-34A** on cancer cell lines.

Methodology:

- · Cell Seeding:
 - Cancer cell lines (e.g., KG-1, MV-4-11) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in their respective growth media.
 - The plates are incubated overnight to allow for cell attachment and recovery.
- · Compound Treatment:
 - **SEL120-34A** is serially diluted in culture medium to the desired concentrations.
 - The culture medium is removed from the wells and replaced with medium containing the different concentrations of SEL120-34A or a vehicle control (e.g., DMSO).
 - The plates are incubated for a specified period (e.g., 72 hours).
- MTS Reagent Addition:
 - Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.
- Incubation and Measurement:



- The plates are incubated for 1-4 hours to allow for the conversion of MTS to a formazan product by viable cells.
- The absorbance of the formazan product is measured at 490 nm using a microplate reader.

Data Analysis:

- The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.
- The percentage of cell viability is calculated for each concentration of SEL120-34A
 relative to the vehicle-treated control cells.
- The GI50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of **SEL120-34A** in a mouse xenograft model of AML.

Methodology:

- Animal Model:
 - Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
- Tumor Cell Implantation:
 - Human AML cells (e.g., KG-1 or MV-4-11) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
 - A specific number of cells (e.g., 5-10 x 10⁶) is injected subcutaneously into the flank of each mouse.
- Tumor Growth and Treatment:



- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- The mice are then randomized into treatment and control groups.
- SEL120-34A is administered orally at various doses (e.g., 15, 30, 60 mg/kg), typically
 once or twice daily. The control group receives a vehicle solution.
- Monitoring and Endpoint:
 - Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
 - The body weight and general health of the mice are also monitored.
 - The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis:
 - Tumor growth curves are plotted for each treatment group.
 - The percentage of tumor growth inhibition (TGI) is calculated for each dose of SEL120-34A compared to the control group.
 - Statistical analysis is performed to determine the significance of the anti-tumor effects.

Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the effect of **SEL120-34A** on the phosphorylation of STAT1 and STAT5 in cancer cells.

Methodology:

- Cell Treatment and Lysis:
 - Cancer cells are treated with various concentrations of SEL120-34A or a vehicle control for a specified time.
 - The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.



- · Protein Quantification:
 - The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is then incubated with primary antibodies specific for phosphorylated STAT1 (S727) and phosphorylated STAT5 (S726), as well as antibodies for total STAT1 and STAT5, and a loading control (e.g., β-actin or GAPDH).
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection and Analysis:
 - The protein bands are visualized using a chemiluminescent substrate and an imaging system.
 - The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to assess the effect of SEL120-34A.

Conclusion

SEL120-34A is a highly potent and selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the suppression of STAT1 and STAT5 phosphorylation. This activity translates to significant anti-proliferative effects in preclinical models of hematological malignancies, particularly AML. The data and protocols presented in this guide provide a



comprehensive technical overview of the function of **SEL120-34A**, supporting its continued investigation and development as a promising therapeutic agent for cancer.

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